Cas no 2022809-73-8 (1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride)

2022809-73-8 structure
상품 이름:1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride
1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride
- 1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride
- 2022809-73-8
- EN300-1143170
-
- 인치: 1S/C10H9Cl3O2S/c11-8-1-2-9(12)7(5-8)6-10(3-4-10)16(13,14)15/h1-2,5H,3-4,6H2
- InChIKey: DGOLVRACENTTIX-UHFFFAOYSA-N
- 미소: ClS(C1(CC2C=C(C=CC=2Cl)Cl)CC1)(=O)=O
계산된 속성
- 정밀분자량: 297.938884g/mol
- 동위원소 질량: 297.938884g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 3
- 복잡도: 359
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4
- 토폴로지 분자 극성 표면적: 42.5Ų
1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143170-0.1g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1143170-1.0g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143170-0.25g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1143170-10g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1143170-0.5g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1143170-1g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1143170-5g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1143170-2.5g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1143170-0.05g |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
2022809-73-8 | 95% | 0.05g |
$827.0 | 2023-10-26 |
1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride 관련 문헌
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
2022809-73-8 (1-(2,5-dichlorophenyl)methylcyclopropane-1-sulfonyl chloride) 관련 제품
- 91469-55-5(cyclopent-3-en-1-amine hydrochloride)
- 882324-05-2(N-(2-Bromo-4-methylphenyl)-2-chloropropanamide)
- 921544-67-4(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide)
- 1806378-44-8(3-Fluoro-2-nitro-6-(trifluoromethyl)pyridine)
- 1027888-79-4(2-Methoxy-4-(trifluoromethyl)phenol)
- 1021251-47-7(butyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate)
- 1261835-23-7(3'-Bromo-2-chloro-4'-iodoacetophenone)
- 1035235-32-5(2-(2-{(tert-butoxy)carbonylamino}ethyl)phenylboronic acid)
- 2228899-93-0(3-(3,5-dimethoxy-4-methylphenyl)-2-oxopropanoic acid)
- 3535-28-2(Benzoic acid, 4-butoxy-3-methoxy-, methyl ester)
추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
